molecular formula C19H24N2O3 B1668318 Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester CAS No. 109808-50-6

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester

Cat. No. B1668318
M. Wt: 328.4 g/mol
InChI Key: FXQAYKKXKULNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester is a bioactive chemical.

Scientific Research Applications

1. Intermediate in Anticoagulant Synthesis

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester is an important intermediate in the synthesis of anticoagulants, specifically in the development of apixaban. This is evidenced by the X-ray powder diffraction data reported for a related compound, which indicates its critical role in the synthesis process (Wang et al., 2017).

2. Applications in Solar Cell Technology

The compound is used as an acceptor and cathode interfacial material in polymer solar cells. It has been shown to successfully enhance electron mobility in these cells, demonstrating its potential in improving solar cell efficiency (Lv et al., 2014).

3. Surface Chemistry and Biomaterials

In the field of surface chemistry, this compound is involved in the EDC/NHS activation of acid groups on modified silicon surfaces. This process is crucial for the development of biochips, biosensors, and biomaterials, as it affects the performance of these devices (Sam et al., 2010).

4. Antimicrobial Activity

Studies have shown that derivatives of carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester exhibit antimicrobial activity. This property makes it a candidate for further research in the development of new antimicrobial agents (Farghaly et al., 2014).

properties

CAS RN

109808-50-6

Product Name

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate

InChI

InChI=1S/C19H24N2O3/c1-4-23-18-12-8-11-17(15-18)21(16-9-6-5-7-10-16)19(22)24-14-13-20(2)3/h5-12,15H,4,13-14H2,1-3H3

InChI Key

FXQAYKKXKULNDW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C

Appearance

Solid powder

Other CAS RN

109808-50-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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